
Tridecalithium;pentaborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tridecalithium;pentaborate is a compound that belongs to the family of borates, which are compounds containing boron and oxygen. Borates are known for their diverse structural chemistry and wide range of applications in various fields. This compound, specifically, is a compound that combines lithium and borate ions, resulting in unique chemical and physical properties.
Métodos De Preparación
The synthesis of tridecalithium;pentaborate can be achieved through various methods. One common approach involves the reaction of lithium hydroxide with boric acid in an aqueous solution. The reaction typically proceeds as follows:
3LiOH+H3BO3→Li3BO3+3H2O
This reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve the use of high-temperature solution reactions or solid-state reactions to obtain high-purity this compound crystals .
Análisis De Reacciones Químicas
Tridecalithium;pentaborate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are lithium borate and oxygen gas.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride. This reaction typically produces lithium borohydride and boron.
Substitution: Substitution reactions involving this compound can occur with various nucleophiles, such as halides or amines. These reactions result in the formation of substituted borate compounds.
Aplicaciones Científicas De Investigación
Tridecalithium;pentaborate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various synthetic reactions. Its unique properties make it valuable in the synthesis of complex borate compounds and materials.
Biology: In biological research, this compound is used as a tool to study boron metabolism and its role in biological systems. It is also used in the development of boron-based drugs and therapeutic agents.
Medicine: this compound has potential applications in medicine, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. BNCT is a targeted radiation therapy that uses boron-containing compounds to selectively destroy cancer cells.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as ceramics and glass. .
Mecanismo De Acción
The mechanism of action of tridecalithium;pentaborate involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and proteins involved in boron metabolism. It can also affect cellular processes by modulating the activity of boron transporters and channels. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to play a role in regulating boron homeostasis and cellular signaling pathways .
Comparación Con Compuestos Similares
Tridecalithium;pentaborate can be compared with other similar compounds, such as triborate and pentaborate salts. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity. For example:
Triborate salts: Triborate salts, such as lithium triborate, have similar boron-oxygen bonding patterns but differ in their stoichiometry and reactivity.
Pentaborate salts: Pentaborate salts, such as sodium pentaborate, have a higher boron content and are used in applications requiring high boron concentrations.
This compound stands out due to its unique combination of lithium and borate ions, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
34370-18-8 |
|---|---|
Fórmula molecular |
B5Li13O15-2 |
Peso molecular |
385 g/mol |
Nombre IUPAC |
tridecalithium;pentaborate |
InChI |
InChI=1S/5BO3.13Li/c5*2-1(3)4;;;;;;;;;;;;;/q5*-3;13*+1 |
Clave InChI |
GCIRVWLVKJEQDW-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


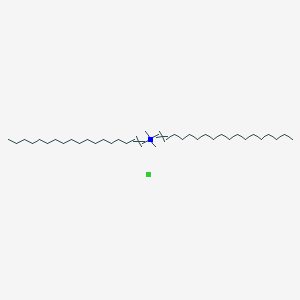
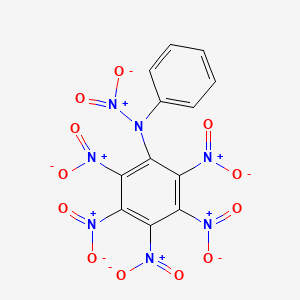
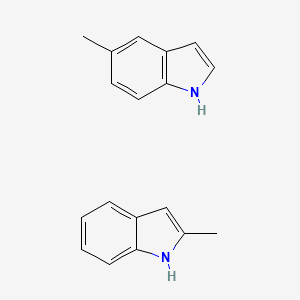
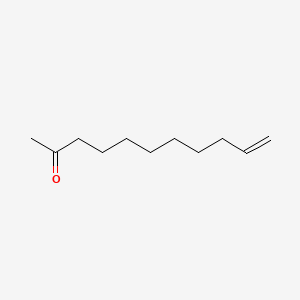
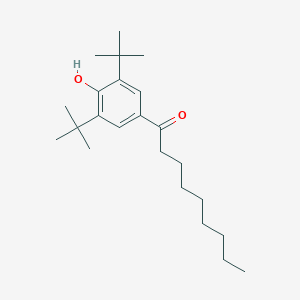

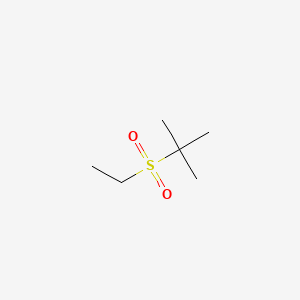

![1-Iodobicyclo[2.2.1]hept-2-ene](/img/structure/B14687118.png)
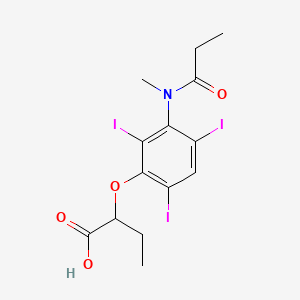

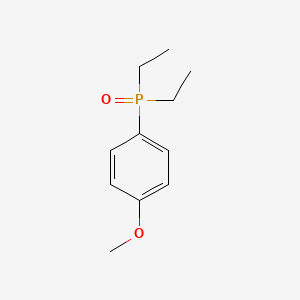
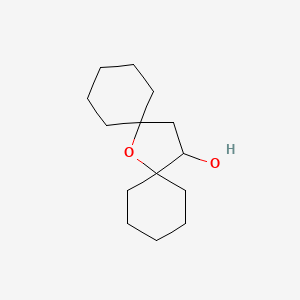
![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
